molecular formula C8H9BO5S B11761784 (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid

(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid

Cat. No.: B11761784
M. Wt: 228.03 g/mol
InChI Key: UHVCSQLBPLNZSN-UHFFFAOYSA-N
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Description

(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid typically involves the use of boronic acid reagents. One common method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This method is efficient and can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major products are typically biaryl compounds .

Scientific Research Applications

(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Properties

Molecular Formula

C8H9BO5S

Molecular Weight

228.03 g/mol

IUPAC Name

(3-hydroxy-1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)boronic acid

InChI

InChI=1S/C8H9BO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3,7,10-12H,4H2

InChI Key

UHVCSQLBPLNZSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)S(=O)(=O)CC2O)(O)O

Origin of Product

United States

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